1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-3-methylpiperidine
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Overview
Description
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-3-methylpiperidine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol It is characterized by the presence of a piperidine ring substituted with a 2,4-dimethoxy-3-methylphenyl group
Preparation Methods
The synthesis of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-3-methylpiperidine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 3-methylpiperidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-3-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific biological context and target .
Comparison with Similar Compounds
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-3-methylpiperidine can be compared with similar compounds such as:
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound is a novel tyrosinase inhibitor with strong depigmenting effects.
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic phenyl isopropylamine derivative with mood-altering effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-6-5-9-17(10-12)11-14-7-8-15(18-3)13(2)16(14)19-4/h7-8,12H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRJBXSFFVIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=C(C=C2)OC)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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